4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol
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Overview
Description
4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C14H17FO. It is a bicyclic alcohol with a fluorophenyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[22
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors and enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: A similar compound without the fluorophenyl group.
4-Phenylbicyclo[2.2.2]octan-1-ol: A compound with a phenyl group instead of a fluorophenyl group.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: A compound with a methyl group at the fourth position
Uniqueness
4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
60526-68-3 |
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Molecular Formula |
C14H17FO |
Molecular Weight |
220.28 g/mol |
IUPAC Name |
4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C14H17FO/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4,16H,5-10H2 |
InChI Key |
RSHGDKUFIXNRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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